molecular formula C8H5ClF4O B7865555 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B7865555
M. Wt: 228.57 g/mol
InChI Key: QGFZMTIVPKSGLU-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to an ethan-1-ol backbone, with additional chloro and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The reaction mixture is often heated to around 80°C for several hours to facilitate the formation of the desired compound .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Chloro-3-fluorophenyl)-2-fluoroethan-1-amine
  • 3-Chloro-4-fluorophenylboronic acid
  • N-(4-Chloro-3-fluorophenyl)-2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)acetamides

Comparison: 1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFZMTIVPKSGLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C(F)(F)F)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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